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Compound of Interest

Compound Name: Antazoline Phosphate

Cat. No.: B1667544

Abstract: Antazoline, a first-generation antihistamine, has been repurposed in several regions
as a potent and rapid-acting antiarrhythmic agent for the pharmacological cardioversion of
recent-onset atrial fibrillation (AF). This technical guide provides an in-depth review of the
preclinical and clinical evidence supporting the anti-arrhythmic potential of antazoline
phosphate. It consolidates quantitative data on its electrophysiological effects, details key
experimental methodologies, and visualizes its proposed mechanism of action. This document
is intended for researchers, scientists, and drug development professionals investigating novel
anti-arrhythmic therapies.

Introduction

Antazoline is an H1-receptor antagonist developed in the 1940s.[1] Early clinical observations
noted its "quinidine-like" properties, suggesting a potential role in managing cardiac
arrhythmias.[1] After decades of limited use in this indication, there has been a resurgence of
interest, particularly in Poland, where it is used for the rapid termination of supraventricular
arrhythmias.[2][3] Clinical studies have demonstrated that intravenous antazoline is highly
effective for the cardioversion of recent-onset AF, with success rates comparable or superior to
standard anti-arrhythmic drugs like propafenone and amiodarone.[3] Its primary mechanism is
believed to be consistent with a Vaughan Williams Class la anti-arrhythmic, characterized by
sodium channel blockade and a moderate inhibition of potassium channels, leading to
prolonged cardiac action potentials and refractory periods.

Proposed Mechanism of Action
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The anti-arrhythmic effect of antazoline is attributed to its multi-channel blocking properties,
which are characteristic of a Class la agent. The primary actions include:

e Sodium Channel (INa) Blockade: By inhibiting the fast inward sodium current responsible for
Phase 0 of the cardiac action potential, antazoline slows the maximum upstroke velocity
(Vmax). This action decreases conduction velocity in the atria, which is reflected by a
prolongation of the P wave and QRS complex on an electrocardiogram (ECG). This slowing
of conduction can interrupt re-entrant circuits that sustain arrhythmias like AF.

o Potassium Channel (IKr) Blockade: Antazoline also inhibits the rapid component of the
delayed rectifier potassium current (IKr). This action prolongs Phase 3 repolarization, leading
to an increase in the action potential duration (APD) and the effective refractory period
(ERP). This effect is observed as a prolongation of the QT interval on the ECG. An extended
refractory period makes the cardiac tissue less susceptible to premature re-excitation, further
contributing to the termination of tachyarrhythmias.

While the electrophysiological profile strongly suggests these mechanisms, it is important to
note that direct quantitative assessments of antazoline's binding affinity and channel blockade
kinetics (e.g., IC50 values for Nav1.5 or hERG channels) are not extensively reported in peer-
reviewed literature. The drug's anticholinergic properties may also contribute to its clinical
effects, such as a transient increase in heart rate upon administration.

Caption: Proposed mechanism of antazoline's anti-arrhythmic action.

Quantitative Data Presentation
Preclinical Electrophysiological Data

Experiments using an isolated rabbit heart model have provided the most detailed preclinical
insights into antazoline's effects on atrial electrophysiology.

Table 1: Preclinical Electrophysiological Effects of Antazoline (20 umol/L) in Isolated Rabbit
Hearts
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Baseline + Antazoline + Absolute

Parameter P-value
ACh/ISO ACh/ISO Change

Atrial Action

Potential

. 99 +11 ms 140 £ 15 ms +41 ms <0.01
Duration
(aAPD)

Atrial Effective
Refractory 102 £ 13 ms 176 £ 21 ms +74 ms <0.05
Period (aERP)

Atrial Post-

Repolarization

) 3x4ms 369 ms +33 ms <0.01
Refractoriness
(aPRR)
Atrial Fibrillation
14 of 20 hearts 0 of 20 hearts -100% N/A

Inducibility

Data are presented as mean £ SEM. ACh = Acetylcholine; ISO = Isoproterenol.

Human Electrophysiological and ECG Data

Studies in healthy volunteers and patients undergoing electrophysiological (EP) studies have
quantified the in-vivo effects of intravenous antazoline.

Table 2: Effects of Intravenous Antazoline on Human ECG and Intracardiac Conduction
Parameters
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Absolute/Pe

Baseline Value after Study o
Parameter . rcent . Citation
Value Antazoline Population

Change

P Wave Healthy

. 101+10ms 110+x16ms +9ms
Duration Volunteers
QRS Healthy
) 101 £12 ms 107 £12 ms +6 ms
Duration Volunteers
Healthy
QTcF Interval 403 £ 21 ms 448 £ 27 ms +45 ms
Volunteers

HV Interval 469+1.8ms 53.7x26ms +6.8ms EPS Patients

Right Atrial 204.0+8.1 224.7 £ 8.7 )
+20.7 ms EPS Patients

ERP ms ms

Left Atrial 206.0 £ 8.2 228.7+9.1 )
+22.7 ms EPS Patients

ERP ms ms

Stroke 949+21.8 82.4+£19.6 Healthy
-12.5 mL

Volume mL mL Volunteers

Data are presented as mean + SD or mean + SEM as reported in the source. ERP = Effective

Refractory Period.

Clinical Efficacy Data

Multiple clinical studies and registries have evaluated the efficacy of antazoline for the

pharmacological cardioversion of AF.

Table 3: Clinical Efficacy of Antazoline for Pharmacological Cardioversion of Atrial Fibrillation
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Antazoline Compariso Relative

Compariso .
Study Success h Success Risk (95% P-value
n Group
Rate Rate Cl)
Amiodaron 1.28 (1.13-
CANT Study 85.3% 66.7% <0.001
e 1.45)
1.09 (0.91-
CANT Study Propafenone 85.3% 78.6% 1.30) 0.317
CANT II
_ 1.17 (1.07-
Study (Pre- Amiodarone 78.3% 66.9% 1.28) <0.001
PSM) '
CANT Il
1.08 (0.97-
Study (Pre- Propafenone 78.3% 72.7% 1.20) 0.14
PSM) '
CANT Il Non-
_ 1.26 (1.11-
Study (Post- Antazoline 84.2% 66.7% 1.43) <0.001
PSM) Group '

PSM = Propensity Score Matching.

Experimental Protocols
Preclinical Isolated Heart Model (Rabbit)

This protocol, adapted from Frommeyer et al. (2017), is designed to assess the effects of
antazoline on atrial electrophysiology and AF inducibility in an ex-vivo whole-heart model.

e Animal Preparation: New Zealand white rabbits are anesthetized. The heart is rapidly
excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta.

o Perfusion: The heart is perfused with a modified Tyrode's solution, oxygenated with 95% O2
and 5% CO2, and maintained at 37°C.

o Electrophysiological Recordings: Four monophasic action potential (MAP) electrodes are
placed on the epicardial surfaces of the right and left atria to record local action potentials. A
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volume-conducted ECG is also recorded.

Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory
period (aERP) are measured at baseline using a standard S1-S2 programmed stimulation
protocol.

AF Induction Protocol:
o AF is induced using a burst pacing protocol (e.g., 50 Hz for 5 seconds).

o To increase AF susceptibility, a combination of acetylcholine (1 pmol/L) and isoproterenol
(2 umol/L) is added to the perfusate.

o The burst pacing protocol is repeated to confirm AF inducibility.

Drug Administration: Antazoline (20 pmol/L) is added to the perfusate containing
acetylcholine and isoproterenol.

Post-Drug Assessment: After a 15-minute equilibration period, aAPD and aERP are
remeasured, and the AF induction protocol is repeated to assess the drug's efficacy in
suppressing arrhythmia.
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Caption: Experimental workflow for the isolated rabbit heart model.
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Human In-Vivo Electrophysiology Study

This protocol, based on the methodology described by Binkowski et al. (2018), evaluates the
electrophysiological effects of antazoline in patients undergoing clinical EP studies.

o Patient Selection: Patients scheduled for catheter ablation of supraventricular arrhythmias
are enrolled. A baseline EP study is performed to confirm the primary arrhythmia and rule out
other conduction diseases.

o Catheter Placement: Standard EP catheters are placed in the high right atrium (HRA), His
bundle region, coronary sinus (CS), and right ventricular apex (RVA).

» Baseline Measurements: A comprehensive set of baseline electrophysiological parameters is
recorded, including:

o Surface ECG intervals (QRS, QT, QTc).

[¢]

Intracardiac intervals (AH, HV).

[e]

Sinus node recovery time (SNRT).

o

Wenckebach point.

[¢]

Atrial and atrioventricular nodal effective refractory periods (AERP, AVNERP).

o Drug Administration: Antazoline is administered intravenously in cumulative boluses (e.g.,
100 mg, followed by another 100 mg, then a final 100 mg for a total of 300 mg).

o Repeat Measurements: Five minutes after each bolus, the full set of electrophysiological
measurements is repeated to assess dose-dependent effects.

e Monitoring: Continuous ECG and noninvasive blood pressure are monitored throughout the
procedure and for at least 2 hours post-procedure.

Clinical Trial for Pharmacological Cardioversion

This generalized protocol is based on the design of the CANT and CANT Il registry studies for
evaluating antazoline in an emergency department setting.
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o Patient Population: Eligible patients present to the emergency department with symptomatic,
recent-onset (e.g., < 48 hours) atrial fibrillation. Key exclusion criteria include hemodynamic
instability, significant structural heart disease (e.g., severe heart failure), sick sinus
syndrome, or high-degree AV block.

o Randomization/Allocation: Patients are allocated to receive an anti-arrhythmic drug at the
discretion of the attending physician (in an observational registry) or are randomized to a
specific treatment arm (e.g., Antazoline vs. Amiodarone).

e Drug Administration Protocol:

o Antazoline Group: Antazoline mesylate is administered intravenously. A typical regimen
involves slow (e.g., 3-minute) boluses of 100-200 mg, which can be repeated up to a
maximum cumulative dose (e.g., 300-500 mg) until cardioversion occurs or the maximum
dose is reached.

e Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion
and for a defined observation period (e.g., 12-24 hours).

e Primary Endpoint: The primary efficacy endpoint is the successful conversion of AF to sinus
rhythm, confirmed by ECG, within a specified timeframe (e.g., 12 hours).

» Safety Endpoints: The primary safety endpoints include the incidence of significant
bradycardia (<45 bpm), hypotension requiring intervention, syncope, or other serious
adverse events.
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Caption: Generalized workflow for a clinical study of antazoline.
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Safety and Tolerability

In clinical use for AF cardioversion, intravenous antazoline is generally well-tolerated. The most
common adverse effects are mild and transient, including nausea, a metallic taste, and
flushing. The primary cardiovascular safety concerns are related to its mechanism of action:

» Bradycardia and Hypotension: As with other anti-arrhythmics, there is a risk of dose-
dependent bradycardia and hypotension.

e Pro-arrhythmia: Due to its effect on QT interval prolongation, there is a theoretical risk of pro-
arrhythmia, including Torsades de Pointes. However, reported rates of serious adverse
events in large registries have been very low.

» Negative Inotropy: A reduction in stroke volume has been observed in healthy volunteers,
suggesting a mild negative inotropic effect. This warrants caution in patients with significant
structural heart disease or heart failure.

Conclusion

Antazoline phosphate demonstrates significant anti-arrhythmic potential, functioning as a
potent and rapid-acting agent for the pharmacological cardioversion of atrial fibrillation. Its
electrophysiological profile is consistent with a Vaughan Williams Class la agent, primarily
through the blockade of sodium and potassium channels, which results in slowed atrial
conduction and prolonged atrial refractoriness. Preclinical models confirm its ability to increase
atrial refractory periods and suppress AF inducibility. This is strongly supported by clinical data
from large registries showing high rates of successful cardioversion with a favorable safety
profile in selected patient populations. Further research, particularly rigorous randomized
controlled trials and preclinical studies to quantify its specific ion channel affinities, is necessary
to fully elucidate its mechanism and firmly establish its role in modern arrhythmia management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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